Ethyl 2,4-dioxocyclopentanecarboxylate
Description
Significance in Modern Organic Synthesis
The utility of cyclic β-dioxo esters in modern organic synthesis is substantial and multifaceted. Their structural framework makes them powerful tools for constructing complex molecules. numberanalytics.comnumberanalytics.com The hydrogen atoms on the carbon situated between the two carbonyl groups are notably acidic, facilitating the formation of a stable enolate ion in the presence of a base. pressbooks.pub This enolate acts as a potent nucleophile, readily participating in carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry. geeksforgeeks.org
Specifically, the intramolecular Claisen condensation, known as the Dieckmann condensation, provides an efficient pathway to synthesize these cyclic β-keto esters, with five- and six-membered rings being particularly favored due to their inherent stability. purechemistry.orgnumberanalytics.comlibretexts.org Once formed, these cyclic compounds serve as versatile precursors. They can undergo further reactions, such as alkylation at the acidic carbon and subsequent decarboxylation, offering a robust method for preparing substituted cyclopentanones, which are valuable building blocks in their own right. libretexts.orglibretexts.org Their role as key intermediates extends to the synthesis of a wide array of products, including pharmaceuticals and natural products. numberanalytics.comgeeksforgeeks.org
Historical Context of Related Cyclopentanecarboxylates and β-Diketone Chemistry
The chemistry of β-dicarbonyl compounds is built upon a foundation of classic organic reactions developed over a century ago. The cornerstone reaction for synthesizing these structures is the Claisen condensation, first reported by the German chemist Rainer Ludwig Claisen in 1887. numberanalytics.comwikipedia.org This reaction involves the base-promoted condensation between two ester molecules to form a β-keto ester. numberanalytics.comgeeksforgeeks.orgwikipedia.org
A critical evolution of this method is its intramolecular variant, the Dieckmann condensation, discovered by Walter Dieckmann in 1894. purechemistry.orgmychemblog.com This reaction specifically allows for the synthesis of cyclic β-keto esters from diesters, making it the fundamental historical method for creating the cyclopentanecarboxylate (B8599756) and cyclohexanecarboxylate (B1212342) ring systems. geeksforgeeks.orgmychemblog.com The reaction is driven by the formation of a stable five- or six-membered ring. libretexts.org These foundational discoveries in the late 19th century opened the door for chemists to synthesize a vast range of cyclic compounds, and they remain integral to the field of organic synthesis today.
Structural Framework and Nomenclature Precision of Ethyl 2,4-Dioxocyclopentanecarboxylate
The compound this compound is precisely named according to IUPAC nomenclature as ethyl 2,4-dioxocyclopentane-1-carboxylate. a2bchem.comaablocks.com This name systematically describes its structure: a central cyclopentane (B165970) ring is substituted with two ketone ("dioxo") groups at positions 2 and 4, and an ethyl ester ("ethyl carboxylate") group is attached to position 1.
A crucial aspect of the structure of β-diketones is the phenomenon of keto-enol tautomerism, where the molecule exists in a dynamic equilibrium between a diketo form and an enol form. researchgate.netnih.gov In linear β-diketones, the enol form is often stabilized by a strong intramolecular hydrogen bond. mdpi.comcdnsciencepub.com However, in cyclic systems like this compound, the rigid ring structure prevents the formation of this intramolecular hydrogen bond. researchgate.netcdnsciencepub.com This distinction influences the equilibrium position and the relative stability of the tautomers. The equilibrium can be affected by factors such as the solvent, and stabilization of the enol form may occur through intermolecular hydrogen bonding between two molecules. cdnsciencepub.comcdnsciencepub.com This tautomeric behavior is fundamental to the compound's reactivity. nih.gov
Table 1: Physicochemical Properties and Identifiers for this compound
| Property | Value |
|---|---|
| IUPAC Name | ethyl 2,4-dioxocyclopentane-1-carboxylate |
| CAS Number | 201611-48-5 a2bchem.comaablocks.comfinetech-cn.comocheminc.com |
| Molecular Formula | C₈H₁₀O₄ a2bchem.comaablocks.com |
| Molecular Weight | 170.16 g/mol aablocks.com |
| Structural Feature | Cyclic β-dioxo ester |
Overview of Research Trajectories for Dioxo Esters
The research landscape for dioxo esters and related β-dicarbonyl compounds is vibrant and expansive, branching into materials science, medicinal chemistry, and advanced organic synthesis. A significant area of investigation involves their use as chelating ligands, binding to metal ions to form stable complexes with diverse applications in catalysis and materials science.
In the realm of medicinal chemistry, β-dicarbonyl structures are recognized as important pharmacophores and are present in numerous biologically active compounds. nih.gov Research is actively exploring their potential in drug development. For instance, related diketone structures have been synthesized and evaluated for their activity as kinase inhibitors in cancer research. The inherent biological activities of these scaffolds continue to drive research into new therapeutic agents. nih.gov
Furthermore, contemporary synthetic research focuses on leveraging the unique reactivity of these compounds. This includes their use in photochemical transformations like the Norrish reaction and, importantly, in stereoselective synthesis. wikipedia.org Advanced catalytic methods are being developed to control the geometry of the enolates formed from these precursors, enabling the precise construction of complex molecules with specific three-dimensional arrangements (stereocenters). acs.org This level of control is critical for the synthesis of modern pharmaceuticals and other complex molecular targets.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-dioxocyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-2-12-8(11)6-3-5(9)4-7(6)10/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMESKHXZDRZUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2,4 Dioxocyclopentanecarboxylate and Analogues
Classic Ester Condensation Approaches
Ester condensations are foundational carbon-carbon bond-forming reactions that are instrumental in synthesizing β-dicarbonyl compounds. wikipedia.orgchemistrysteps.com These reactions typically involve the use of a strong base to generate a nucleophilic enolate from an ester, which then attacks another ester molecule. chemistrysteps.commasterorganicchemistry.com
Dieckmann Condensation and its Variants for Cyclopentanone (B42830) Ring Formation
The Dieckmann condensation is an intramolecular Claisen condensation that is highly effective for forming five- or six-membered rings. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is a cornerstone for synthesizing cyclic β-keto esters, the core structure of ethyl 2,4-dioxocyclopentanecarboxylate. masterorganicchemistry.comlibretexts.org The process involves treating a diester, specifically a 1,6-diester for cyclopentanone rings, with a strong base like sodium ethoxide. libretexts.org
The mechanism begins with the deprotonation of an α-carbon on the diester to form an enolate. This enolate then attacks the second ester group within the same molecule in a nucleophilic acyl substitution reaction. libretexts.org The subsequent expulsion of an alkoxide group results in the formation of a cyclic β-keto ester. libretexts.org A prominent industrial method for creating the related precursor, methyl 2-oxocyclopentanecarboxylate, involves the cyclization of diethyl adipate (B1204190) using a base like sodium methoxide. This reaction sequence is a powerful method for preparing 2-substituted cyclopentanones. libretexts.org
Table 1: Example of Dieckmann Condensation for Cyclopentanone Ring Formation An interactive data table summarizing the reactants, reagents, and product in a typical Dieckmann cyclization.
| Starting Material | Reagents | Product | Typical Yield |
|---|
Claisen-Type Condensations in the Synthesis of Related β-Dioxo Esters
The Claisen condensation is a reaction between two ester molecules or an ester and another carbonyl compound, facilitated by a strong base, to produce a β-keto ester or a β-diketone. wikipedia.orgchemistrysteps.com The driving force for this reaction is the formation of a highly stabilized enolate anion of the resulting β-dicarbonyl product. organic-chemistry.orgntu.edu.sg
For synthesizing analogues of this compound, particularly acyclic β-dioxo esters, a "crossed" or "mixed" Claisen condensation is often employed. masterorganicchemistry.comorganic-chemistry.org This technique is most effective when one of the ester partners is incapable of forming an enolate itself (e.g., aromatic esters or carbonates like diethyl oxalate) but can act as an electrophile. organic-chemistry.org For example, various ethyl 2,4-dioxo-4-arylbutanoate derivatives are prepared by reacting substituted acetophenones with diethyl oxalate (B1200264) in the presence of sodium ethoxide. johnshopkins.edu Similarly, ethyl 2,4-dioxopentanoate, an analogue, is synthesized through the condensation of diethyl oxalate and acetone (B3395972) with a base like sodium methoxide.
Table 2: Example of Crossed Claisen Condensation for β-Dioxo Ester Synthesis An interactive data table showing a representative crossed Claisen condensation to form a 2,4-dioxo-ester analogue.
| Reactant 1 (Enolizable) | Reactant 2 (Non-enolizable) | Base | Product |
|---|
Targeted Functionalization of Cyclopentanone Precursors
An alternative to building the ring system from scratch is to modify a pre-existing cyclopentanone scaffold. This involves the sequential introduction of the required functional groups.
Introduction of Carbonyl Functionalities
Introducing a second carbonyl group onto a cyclopentanone ring, specifically at the C4 position relative to the ester, can be achieved through oxidation. The carbon atom alpha to an existing carbonyl group (the C2 ketone) is activated and can be oxidized to another carbonyl. While specific reagents for the direct synthesis of this compound via this method require targeted research, general methods for such transformations often involve oxidizing agents like selenium dioxide or chromium trioxide. The compound itself can be further oxidized to introduce additional functional groups.
Esterification and Carboxylation Routes
The ethyl ester group can be introduced at different stages of the synthesis. One direct method is the esterification of 2,4-dioxocyclopentanecarboxylic acid with ethanol (B145695) in the presence of an acid catalyst to form the final product.
Alternatively, a carboxylation reaction can be performed on a cyclopentanone precursor. This involves treating a cyclic ketone with a carboxylating agent in the presence of a strong base. For instance, a well-established procedure for the related synthesis of ethyl 2-oxocyclohexanecarboxylate involves reacting cyclohexanone (B45756) with diethyl carbonate and a strong base like sodium hydride (NaH). chemicalbook.com This reaction proceeds by the base deprotonating the ketone to form an enolate, which then attacks the diethyl carbonate, ultimately introducing an ethyl carboxylate group alpha to the ketone. chemicalbook.com
Table 3: Key Functionalization Reactions An interactive data table summarizing esterification and carboxylation routes.
| Process | Starting Material | Reagents | Product |
|---|---|---|---|
| Esterification | 2,4-Dioxocyclopentanecarboxylic acid | Ethanol, Acid catalyst | This compound |
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov These reactions are valued for their simplicity, time savings, and reduced waste generation. derpharmachemica.com
The β-dicarbonyl motif present in this compound and its analogues makes them ideal substrates for MCRs aimed at producing complex molecular scaffolds, particularly heterocycles. nih.gov For example, related β-dioxo esters like methyl 2,4-dioxopentanoate have been shown to participate in three-component reactions with aromatic aldehydes and propane-1,2-diamine to yield complex pyrrol-2-one derivatives. researchgate.net While a specific MCR for the direct synthesis of this compound is not widely documented, its structure serves as a versatile building block for further elaboration using MCRs to generate libraries of complex molecules. nih.govresearchgate.net
Catalytic Synthesis Routes and Method Optimization
Catalytic approaches to the synthesis of this compound and its analogues are pivotal in enhancing reaction rates, yields, and selectivity. Optimization of these methods involves careful selection of catalysts, solvents, and reaction conditions to minimize side reactions and maximize product formation.
Transition metal catalysis offers powerful tools for the construction of complex molecular architectures, including the cyclopentanone core of this compound. While direct transition metal-catalyzed synthesis of this specific molecule is not extensively documented, related transformations provide a conceptual framework. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been instrumental in the synthesis of complex molecules containing substituted ring systems. mdpi.com For instance, palladium catalysts like PdCl2(dppf) and Pd(PPh3)4 have been successfully employed in the synthesis of various carbocyclic and heterocyclic scaffolds. mdpi.com
One potential, albeit less direct, application of transition metal catalysis could involve intramolecular cyclization reactions of suitably functionalized precursors. For example, a linear substrate containing ester and keto functionalities could potentially be cyclized using a transition metal catalyst to form the desired cyclopentanedione ring. The choice of metal and ligands would be crucial in controlling the regioselectivity of such a transformation.
Table 1: Illustrative Transition Metal-Catalyzed Reactions for Core Scaffold Synthesis
| Catalyst System | Substrate Type | Reaction Type | Potential Product | Reference |
| PdCl₂(dppf)/KOH | Bromo-indole and 4-iodoanisole | Suzuki-Miyaura Coupling | Functionalized indole | mdpi.com |
| Pd(PPh₃)₄ | Indole derivative and vinyl bromide | Suzuki-Miyaura Coupling | Indolylether | mdpi.com |
| Copper(II) salts | Enol acetates | Aerobic phosphorylation | β-ketophosphonates | beilstein-journals.org |
This table illustrates the types of transition metal-catalyzed reactions that could be adapted for the synthesis of functionalized cyclic compounds, providing a basis for developing specific routes to this compound analogues.
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to chiral molecules under mild and environmentally benign conditions. For the synthesis of this compound precursors, organocatalytic methods, particularly those involving proline and its derivatives, are highly relevant. mdpi.com These catalysts can facilitate cascade reactions, allowing for the rapid assembly of complex cyclopentane (B165970) structures from simple starting materials. researchgate.net
A key strategy involves the Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine. researchgate.net This can be followed by an intramolecular aldol (B89426) reaction or an α-alkylation to construct the cyclopentane ring with high stereocontrol. researchgate.net The dicarbonyl nature of this compound makes it an ideal candidate for synthesis via such domino or cascade reactions.
Table 2: Examples of Organocatalytic Reactions for Cyclopentane Synthesis
| Catalyst | Reactants | Reaction Type | Product | Reference |
| Proline | Aldehyde, γ-methyltetronic acid, Hantzsch ester | Reductive Coupling | Substituted butenolide | mdpi.com |
| Chiral secondary amine | Enals, diethyl-2-(2-bromoethyl)malonate | Domino Michael/α-alkylation | Functionalized cyclopentane | researchgate.net |
| Thiourea | Protected galactals | Glycosylation | 2-deoxymonosaccharide | nih.gov |
This table highlights the utility of organocatalysts in constructing cyclic systems, which is applicable to the synthesis of precursors for this compound.
Stereoselective Synthesis of Enantiopure this compound Precursors
The synthesis of enantiopure compounds is of paramount importance, particularly in the pharmaceutical industry. The development of stereoselective methods for producing precursors to this compound allows for the creation of chiral derivatives with specific biological activities.
One powerful strategy is the desymmetrization of achiral starting materials using chiral catalysts. For instance, chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the intramolecular aldol reaction of achiral tricarbonyl compounds to produce enantiomerically enriched cyclopentenes. nih.gov This approach could be adapted to synthesize chiral precursors to this compound. The proposed mechanism involves the formation of a chiral enol intermediate which then undergoes an enantioselective aldol reaction. nih.gov
Dual catalytic systems, combining a chiral Lewis acid with a photocatalyst, have also been developed for the enantioselective synthesis of complex molecules. d-nb.info This approach enables reductive cross-coupling reactions under mild conditions, affording high levels of enantio- and diastereoselectivity. d-nb.info Such advanced catalytic methods hold promise for the stereoselective synthesis of functionalized cyclopentane rings that can be converted to enantiopure this compound.
Green Chemistry Principles in Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic processes. In the context of this compound synthesis, this involves the use of non-toxic solvents, catalytic rather than stoichiometric reagents, and atom-economical reactions.
Organocatalysis, as discussed previously, aligns well with green chemistry principles by often utilizing metal-free, biodegradable catalysts and operating under mild reaction conditions. mdpi.comresearchgate.net The use of cascade reactions is inherently atom-economical as it reduces the number of synthetic steps and purification procedures, thereby minimizing waste generation. researchgate.net
Furthermore, research into enzymatic catalysis for related transformations offers a promising green alternative. For example, lipases have been investigated for ester cyclization reactions, which could potentially be applied to the synthesis of this compound. Although still in early stages, enzymatic methods operate under mild conditions in aqueous media, significantly reducing the environmental impact. The development of photocatalytic methods that utilize visible light as a renewable energy source also represents a significant step towards greener synthesis. chemistryviews.org
Chemical Reactivity and Transformation Mechanisms of Ethyl 2,4 Dioxocyclopentanecarboxylate
Enolization and Tautomerism Studies
Ethyl 2,4-dioxocyclopentanecarboxylate, like other β-dicarbonyl compounds, exists as a mixture of keto and enol tautomers in equilibrium. This tautomerism is a fundamental aspect of its reactivity, influencing the course of many of its chemical transformations.
Spectroscopic Probes of Tautomeric Equilibria
Spectroscopic techniques are invaluable for elucidating the position of the tautomeric equilibrium. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools in this regard.
¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of related β-keto esters like ethyl acetoacetate (B1235776) shows distinct signals for both the keto and enol forms. The presence of a signal for the enolic proton, typically in the range of δ 12-13 ppm, is a clear indicator of enolization. The integration of the signals corresponding to the different tautomers allows for the quantification of their relative abundance. For instance, studies on similar β-dicarbonyl compounds have used ¹H NMR to determine the equilibrium constants in various solvents. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum also provides definitive evidence for tautomerism. The diketo form will exhibit two distinct carbonyl carbon signals. In contrast, the enol form will show signals for the enolic carbons, typically one at a lower field (closer to a carbonyl) and one at a higher field (more alkene-like). For example, a study on a 1,3,4-thiadiazole (B1197879) derivative showed distinct signals at δ 204.5 ppm for the ketonic carbon and δ 155.5 ppm for the enolic carbon, confirming the presence of both tautomers. nih.gov
IR Spectroscopy: IR spectroscopy can distinguish between the keto and enol forms based on their characteristic vibrational frequencies. The keto form displays strong absorption bands for the C=O stretching of both ketone groups. The enol form, on the other hand, exhibits a broad O-H stretching band due to the hydroxyl group and a C=C stretching band for the enol double bond. The carbonyl absorption in the enol form is typically at a lower frequency due to conjugation. Studies on ortho-hydroxy Schiff bases have used the absence of a quinoidal (C=O) band around 1690-1720 cm⁻¹ to infer the absence of the keto tautomer. researchgate.net
| Spectroscopic Technique | Key Observables for Tautomerism |
| ¹H NMR | Appearance of a distinct enolic proton signal (δ 12-13 ppm). Separate signals for protons in the keto and enol forms, allowing for quantification. |
| ¹³C NMR | Presence of distinct signals for ketonic and enolic carbons. |
| IR | Broad O-H stretch and C=C stretch for the enol form. Two distinct C=O stretches for the keto form. |
Influence of Solvent and Substituents on Tautomerism
The position of the keto-enol equilibrium is not fixed and is significantly influenced by the surrounding environment, primarily the solvent, and by the nature of substituents on the cyclopentane (B165970) ring.
Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.
Non-polar solvents like cyclohexane (B81311) and carbon tetrachloride tend to favor the enol form. researchgate.netresearchgate.net This is because the enol form can form a stable intramolecular hydrogen bond, which is more favorable in a non-polar environment. researchgate.net
Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) can disrupt the intramolecular hydrogen bond of the enol form, leading to a decrease in the percentage of the enol tautomer. researchgate.netresearchgate.net These solvents can also stabilize the more polar keto form through dipole-dipole interactions. orientjchem.org
Substituent Effects: The electronic nature of substituents on the cyclopentane ring can also shift the tautomeric equilibrium.
Electron-donating groups can increase the electron density in the ring, which can influence the stability of the different tautomers. In a study of dibenzoylmethane (B1670423) derivatives, hyperchromic effects were observed for compounds with electron-donating groups in the para position. nih.gov
Electron-withdrawing groups can decrease the electron density. Research on adenine (B156593) tautomers showed that substitution can alter tautomeric preferences. nih.gov For instance, C8 substitution with an electron-donating NH₂ group or an electron-withdrawing NO₂ group resulted in small energy differences between tautomers in polar solvents. nih.gov Generally, substituents that increase the acidity of the α-hydrogen will favor the formation of the enolate and, consequently, the enol form.
| Factor | Influence on Tautomeric Equilibrium |
| Non-polar Solvents | Favors the enol form due to intramolecular hydrogen bonding. researchgate.netresearchgate.net |
| Polar Aprotic Solvents | Favors the keto form by disrupting intramolecular hydrogen bonds and stabilizing the keto dipole. researchgate.netresearchgate.netorientjchem.org |
| Polar Protic Solvents | Complex effects, but can stabilize both forms through hydrogen bonding. researchgate.net |
| Electron-Donating Substituents | Can influence the electronic properties and stability of the tautomers. nih.gov |
| Electron-Withdrawing Substituents | Can alter tautomeric preferences, with the effect being dependent on the position and nature of the substituent. nih.gov |
Nucleophilic Additions to Carbonyl Centers
The two carbonyl groups in this compound are primary sites for nucleophilic attack. This reactivity allows for the synthesis of a variety of reduced and functionalized cyclopentane derivatives.
Reduction Reactions to Hydroxycyclopentanones and Cyclopentanediols
The ketone functionalities can be selectively or completely reduced to hydroxyl groups using various reducing agents.
Selective Reduction: The use of milder reducing agents can lead to the formation of hydroxycyclopentanones. For instance, the reduction of the related ethyl 2-oxocyclopentanecarboxylate with sodium borohydride (B1222165) in methanol (B129727) at 0°C yields ethyl 2-hydroxy-cyclopentylcarboxylate. prepchem.com This suggests that similar controlled reductions of this compound could potentially yield ethyl 3-hydroxy-2-oxocyclopentanecarboxylate or other regioisomers.
Complete Reduction: Stronger reducing agents like lithium aluminum hydride are capable of reducing both ketone groups to hydroxyl groups, resulting in the formation of cyclopentanediols. The stereochemical outcome of these reductions can often be influenced by the reaction conditions and the specific reagent used. For example, the stereospecific reduction of ethyl 2'-ketopantothenate to ethyl D-(+)-pantothenate has been achieved using microbial catalysts like Candida macedoniensis. nih.gov
| Reducing Agent | Product Type |
| Sodium Borohydride | Can lead to selective reduction to hydroxycyclopentanones. prepchem.com |
| Lithium Aluminum Hydride | Typically results in the complete reduction to cyclopentanediols. |
| Microbial Catalysts | Can achieve stereospecific reductions. nih.gov |
Addition of Carbon Nucleophiles
Carbon-based nucleophiles, such as those derived from organometallic reagents and enolates, can add to the carbonyl groups or to the conjugated system.
Organometallic Reagents: Grignard reagents and organolithium compounds are strong nucleophiles that typically add directly to the carbonyl carbon (1,2-addition). libretexts.orgsaskoer.ca This would lead to the formation of tertiary alcohols after an aqueous workup. In contrast, Gilman reagents (organocuprates) are known to favor conjugate addition (1,4-addition or Michael addition) to α,β-unsaturated carbonyl systems. libretexts.orgmasterorganicchemistry.com While this compound itself is not an α,β-unsaturated ketone, its enol form presents a conjugated system where such additions could potentially occur.
Michael Addition: The Michael reaction involves the conjugate addition of a stabilized enolate to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org This reaction is particularly effective when a stable enolate, such as that from a β-keto ester, adds to an unhindered α,β-unsaturated ketone. libretexts.org For this compound, this type of reactivity would likely involve its enolate form acting as the nucleophile in a reaction with a suitable Michael acceptor.
| Nucleophile Type | Typical Addition Mode | Resulting Product |
| Grignard/Organolithium Reagents | 1,2-Addition libretexts.orgsaskoer.ca | Tertiary Alcohols |
| Gilman Reagents (Organocuprates) | 1,4-Addition (Conjugate) libretexts.orgmasterorganicchemistry.com | Functionalized Cyclopentanones |
| Stabilized Enolates (Michael Donors) | 1,4-Addition (Conjugate) masterorganicchemistry.comlibretexts.org | 1,5-Dicarbonyl Compounds |
Electrophilic Substitution at Activated Methylene (B1212753) and Methine Positions
The presence of the two carbonyl groups makes the protons on the carbons alpha to them (the methylene and methine positions) acidic and thus easily removed by a base to form an enolate. This enolate is nucleophilic and can react with various electrophiles in substitution reactions. libretexts.orgmasterorganicchemistry.com
The formation of an enolate from this compound creates nucleophilic centers at the C-3 and C-5 positions. These positions can then be attacked by electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Alkylation: One of the most common electrophilic substitution reactions is alkylation, where the enolate reacts with an alkyl halide in an SN2 reaction. libretexts.org For example, the acetoacetic ester synthesis utilizes the alkylation of the enolate of ethyl acetoacetate to form new C-C bonds. libretexts.org Similarly, this compound can be alkylated at the activated methylene or methine positions. The choice of base and reaction conditions can influence the regioselectivity of the alkylation. For instance, alkylation of 2-methylcyclohexanone (B44802) generally occurs at the less hindered position. libretexts.org
Acylation: In a similar fashion, the enolate can react with acylating agents like acid chlorides or anhydrides to introduce an acyl group. This would lead to the formation of a tri-carbonyl compound, further increasing the synthetic utility of the molecule.
These electrophilic substitution reactions provide a powerful method for elaborating the structure of the cyclopentane ring, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. libretexts.orgkhanacademy.org
Halogenation Reactions
The α-halogenation of ketones is a fundamental transformation that proceeds through an enol or enolate intermediate. nih.gov For this compound, the positions alpha to the carbonyl groups (C-3 and C-5) are activated and can be readily halogenated. The reaction can be conducted under either acidic or basic conditions. nih.gov
Under basic conditions, deprotonation yields an enolate which then attacks the halogenating agent. This process can be difficult to control, sometimes leading to multiple halogenations. In contrast, acidic conditions promote the formation of an enol, which then reacts with the halogen. This method is typically slower but often provides better selectivity for monohalogenation, as the introduced electron-withdrawing halogen atom disfavors the formation of a second enol. nih.gov Recent advancements have focused on catalytic, enantioselective methods for the chlorination of cyclic β-keto esters using chiral catalysts to create stereogenic centers with high enantiopurity. libretexts.orgwikipedia.org
Table 1: Representative Halogenation Reactions
| Reagent | Conditions | Product Type | Reference |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Toluene, KF, Chiral Amide Catalyst, rt to -20°C | α-Chloro-2,4-dioxocyclopentanecarboxylate | libretexts.org |
| N-Bromosuccinimide (NBS) | CH₂Cl₂, Acid or Base Catalyst | α-Bromo-2,4-dioxocyclopentanecarboxylate | nih.gov |
| Iodine (I₂) | Aqueous Base (e.g., NaOH) | α-Iodo-2,4-dioxocyclopentanecarboxylate | nih.gov |
Alkylation and Acylation Processes
Alkylation: The most common reaction of β-dicarbonyl compounds is alkylation at the α-carbon. pressbooks.publibretexts.org Treatment of this compound with a base, such as sodium ethoxide or the stronger lithium diisopropylamide (LDA), generates a nucleophilic enolate. This enolate readily participates in S(_N)2 reactions with alkyl halides to form a new carbon-carbon bond at the C-3 or C-5 position. libretexts.orgyoutube.com The choice of base and reaction conditions can influence which position is alkylated. The use of chiral phase-transfer catalysts has enabled the development of highly enantioselective α-alkylation methods for cyclic β-keto esters, yielding products with significant optical purity. rsc.org
Acylation: Similar to alkylation, the enolate of this compound can be acylated using reagents like acyl chlorides or anhydrides. This C-acylation leads to the formation of β-triketone systems. umb.eduunivie.ac.at The reaction generally proceeds via a nucleophilic acyl substitution mechanism. univie.ac.at However, a competing reaction, O-acylation, can also occur where the enolate oxygen acts as the nucleophile, leading to the formation of an enol ester. rsc.orgrsc.org The choice of reaction conditions, solvent, and counter-ion can influence the ratio of C- versus O-acylated products. Lewis acids like boron trifluoride are sometimes used to promote C-acylation of similar cyclic dione (B5365651) systems. rsc.org
Table 2: Alkylation and Acylation Processes
| Process | Reagents | Base/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | NaOEt, LDA, or Chiral PTC | α-Alkyl-2,4-dioxocyclopentanecarboxylate | libretexts.orgrsc.org |
| Acylation | Acyl Chloride (e.g., CH₃COCl) | Pyridine (B92270), Mg(OEt)₂, or Lewis Acid (BF₃) | α-Acyl-2,4-dioxocyclopentanecarboxylate (β-Triketone) | umb.eduunivie.ac.atrsc.org |
Cyclization and Annulation Reactions
The dicarbonyl functionality serves as a versatile handle for constructing fused or spirocyclic ring systems.
Heterocyclic Compound Formation
This compound is an ideal precursor for a variety of heterocyclic systems through condensation reactions with dinucleophiles.
Gewald Reaction: This multicomponent reaction involves the condensation of a ketone or β-dicarbonyl compound, an activated nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base (e.g., morpholine) to produce a polysubstituted 2-aminothiophene. pressbooks.pubnii.ac.jp Using this compound in this reaction would lead to the formation of a thiophene (B33073) ring fused to the cyclopentane core. researchgate.net
Hantzsch Pyridine Synthesis: In this classic multicomponent reaction, an aldehyde, ammonia, and two equivalents of a β-keto ester condense to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. umb.eduunivie.ac.atd-nb.info this compound can serve as the β-dicarbonyl component in variations of this synthesis to create fused pyridine ring systems.
Pfitzinger Reaction: This reaction produces quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound under basic conditions. capes.gov.brresearchgate.net The reactive ketone moieties within this compound can react with isatin to form complex, fused quinoline (B57606) structures. drugfuture.com
Table 3: Synthesis of Heterocyclic Compounds
| Named Reaction | Key Co-Reactants | Resulting Heterocycle Core | Reference |
|---|---|---|---|
| Gewald Reaction | α-Cyanoester, Sulfur, Base | Fused 2-Aminothiophene | nii.ac.jpresearchgate.net |
| Hantzsch Synthesis | Aldehyde, Ammonia | Fused Dihydropyridine/Pyridine | umb.edud-nb.info |
| Pfitzinger Reaction | Isatin, Base | Fused Quinoline-4-carboxylic acid | capes.gov.brdrugfuture.com |
Spirocompound Synthesis
Spirocycles, compounds containing two rings connected by a single atom, are of significant interest in medicinal chemistry. nii.ac.jp this compound can be used to construct these complex three-dimensional structures.
One common strategy involves a tandem Michael addition-intramolecular cyclization. The enolate of the dione can act as a nucleophile, attacking an electrophilic alkene (Michael acceptor). The resulting intermediate can then undergo an intramolecular aldol (B89426) or Claisen-type cyclization to form the spirocyclic core. d-nb.info Another powerful method is the 1,3-dipolar cycloaddition. For instance, one of the ketone groups can be converted into an azomethine ylide, which then reacts with a dipolarophile to generate a spiro-pyrrolidine ring system. numberanalytics.com Similarly, conversion to a ketonitrone followed by cycloaddition with an alkyne can yield spiro-isoxazolines.
Table 4: Strategies for Spirocompound Synthesis
| Synthetic Strategy | Key Transformation/Reactants | Resulting Spirocyclic System | Reference |
|---|---|---|---|
| Michael-Aldol Cascade | Michael Acceptor (e.g., α,β-unsaturated ketone), Base | Spiro[4.5]decane derivatives | d-nb.info |
| 1,3-Dipolar Cycloaddition | Conversion to Azomethine Ylide + Dipolarophile | Spiro-pyrrolidines | numberanalytics.com |
| Staudinger Reaction | Formation of an imine, then reaction with a ketene | Spiro[azetidine-2,3'-indoline] diones | rsc.org |
Rearrangement Reactions
Rearrangement reactions offer pathways to structurally diverse molecules, often involving the expansion or contraction of a ring system.
Electrophilic Ring Expansion Mechanisms
Ring expansion reactions provide a valuable method for synthesizing larger cyclic systems from more readily available smaller rings. The Tiffeneau-Demjanov rearrangement is a classic example used to expand a cyclic ketone by one carbon. wikipedia.org This process involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.org
For this compound, a plausible pathway to a six-membered ring would involve several steps:
Functionalization: Selective reduction of one ketone to a hydroxyl group, followed by conversion to a cyanohydrin.
Reduction: The nitrile of the cyanohydrin is reduced to a primary amine, forming the requisite β-amino alcohol substrate.
Diazotization and Rearrangement: Treatment with nitrous acid (HNO₂) generates an unstable diazonium salt. This salt readily expels nitrogen gas (N₂) to form a primary carbocation. A subsequent, rapid 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable oxonium ion, results in the expansion of the five-membered ring to a six-membered ring. wikipedia.orgresearchgate.net
This sequence transforms the cyclopentane core into a cyclohexane derivative, offering access to a different class of compounds.
Metal Chelation and Complexation Properties
The molecular structure of this compound, featuring two ketone groups at positions 2 and 4, makes it an effective chelating agent for various metal ions. The oxygen atoms of the dicarbonyl moiety can act as Lewis bases, donating lone pairs of electrons to a metal center to form stable coordination complexes. This chelation is a key aspect of its chemical behavior and influences its catalytic activity and role in synthesis.
The formation of metal complexes with β-dicarbonyl compounds, such as this compound, is a well-established phenomenon in coordination chemistry. These complexes are often formed with transition metals. For instance, β-keto esters are known to form complexes with iron(III) cations, and these complexes are considered active intermediates in iron-catalyzed Michael addition reactions. nih.gov The stability and structure of these complexes are influenced by factors such as the basicity of the ester and the nature of the counterion associated with the metal salt. nih.gov
The interaction with metal centers can significantly alter the reactivity of the organic ligand. For example, coordination to a metal can enhance the acidity of the α-proton, facilitating further reactions. This property is harnessed in various catalytic processes where the metal-chelated intermediate is a key reactive species.
Catalysis and Reaction Kinetics
This compound and its derivatives are involved in a variety of catalytic reactions, both as substrates and as ligands that modify the behavior of metal catalysts. The presence of multiple functional groups allows for diverse catalytic transformations.
One of the key areas where β-keto esters like this compound play a significant role is in palladium-catalyzed reactions. Palladium enolates, which can be generated from allyl β-keto esters, are versatile intermediates that can undergo several transformations, including reductive elimination to form α-allyl ketones, β-hydrogen elimination to yield α,β-unsaturated ketones, and participation in aldol and Michael addition reactions. nih.gov These catalytic cycles expand the synthetic utility of β-keto esters beyond their classical applications.
Furthermore, the dicarbonyl moiety can direct the stereochemical outcome of certain reactions. For instance, in the enantioselective reduction of ketones, substrates that can chelate to a metal catalyst often exhibit higher enantioselectivities. rsc.org While specific data for this compound is not provided in the searched literature, it is plausible that its chelating ability could be exploited in asymmetric catalysis.
The kinetics of reactions involving this compound are influenced by the specific reaction conditions and the catalysts employed. For example, in the synthesis of the compound via base-catalyzed cyclization of diethyl adipate (B1204190), reaction parameters such as temperature and catalyst concentration are crucial for achieving high yields. rsc.org Industrial-scale production has seen the adoption of continuous flow reactors, which can significantly reduce reaction times compared to batch processes. rsc.org
While detailed kinetic studies providing rate constants and reaction orders for specific reactions of this compound are not extensively documented in the available literature, the general principles of catalysis involving β-dicarbonyl compounds provide a framework for understanding its reactivity. The acidity of the α-protons, the stability of the corresponding enolates, and the ability to form stable metal chelates are all critical factors governing the kinetics of its transformations. youtube.com
Below is a table summarizing the reaction conditions for the synthesis of this compound, which provides some insight into the factors affecting its formation kinetics.
| Synthesis Method | Catalyst | Temperature | Reaction Time | Yield |
| Base-Catalyzed Cyclization (Batch) | Sodium methoxide | 90–110°C | 8–10 hours | Up to 99% |
| Base-Catalyzed Cyclization (Flow) | Sodium methoxide | Not specified | 2–3 hours | ~95% |
| Enzymatic Catalysis (Theoretical) | Candida antarctica lipase (B570770) B (CAL-B) | 40°C | 24 hours | ~72% |
Data sourced from a comparative analysis of production methods. rsc.org
Derivatization and Analogue Synthesis Based on the Ethyl 2,4 Dioxocyclopentanecarboxylate Scaffold
Modification of the Ester Moiety
The ethyl ester group is a prime site for initial modifications. Standard transformations can convert the ester into other functional groups, thereby altering the physical and chemical properties of the resulting molecule. These reactions expand the synthetic utility of the scaffold, allowing for its incorporation into peptides, polymers, or other complex architectures.
Key transformations include:
Hydrolysis: The ester can be saponified using a base like sodium hydroxide, followed by acidic workup, to yield the corresponding 2,4-dioxocyclopentanecarboxylic acid. This carboxylic acid derivative is a key intermediate, for instance, in the preparation of chiral derivatives through resolution with chiral amines.
Transesterification: By reacting the ethyl ester with a different alcohol (e.g., methanol (B129727), tert-butanol) under acidic or basic catalysis, various other esters can be formed. researchgate.netpsu.edu This allows for the fine-tuning of properties like solubility and reactivity.
Amidation: The ester can be converted to an amide by reaction with primary or secondary amines. lookchemmall.commdpi.com This reaction is fundamental for creating peptide-like structures or for introducing nitrogen-containing functionalities. researchgate.net
| Reaction Type | Reagents | Product Functional Group | Significance |
|---|---|---|---|
| Hydrolysis | 1. NaOH, H₂O 2. HCl (aq) | Carboxylic Acid | Creates a key intermediate for further derivatization or resolution. |
| Transesterification | R'OH, Acid or Base Catalyst | New Ester (-COOR') | Modifies steric and electronic properties. |
| Amidation | R'R''NH, Heat or Catalyst | Amide (-CONR'R'') | Introduces nitrogen and allows for peptide coupling. |
Substitution on the Cyclopentane (B165970) Ring
The cyclopentane ring possesses two key positions for substitution: the C2 carbon, situated between the ester's carbonyl and a ring ketone, and the C5 carbon, which is alpha to both ring ketones. The protons at these positions are acidic and can be selectively removed by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles.
Alkylation and Arylation: The most common substitution is alkylation, where the enolate is treated with an alkyl halide in an SN2 reaction. Research on related cyclopentane-1,3-diones (CPD) has shown that alkylation can be directed to either the C2 or C5 position. nih.gov For instance, reacting a lithiated CPD enol ether with an electrophile typically leads to substitution at the 5-position. nih.gov Alternatively, direct alkylation under conditions that favor the formation of the C2 enolate can lead to 2-substituted products. nih.gov Asymmetric alkylation and arylation have been used as a powerful strategy for the desymmetrization of related prochiral cyclopentene-1,3-diones. researchgate.net
Acylation: Reaction of the enolate with acyl chlorides or anhydrides introduces an acyl group, further functionalizing the ring and creating a tri-carbonyl species, which itself is a versatile synthetic intermediate. The acylation of a related cyclopentenedione (B8730137) has been demonstrated using an anhydride, although O-acylation can be a competing side reaction. scielo.br
| Position | Reaction Type | Example Electrophile | Resulting Structure |
|---|---|---|---|
| C2 | Alkylation | Methyl Iodide (CH₃I) | Ethyl 2-methyl-4,5-dioxocyclopentanecarboxylate |
| C5 | Alkylation | Benzyl Bromide (BnBr) | Ethyl 5-benzyl-2,4-dioxocyclopentanecarboxylate |
| C2 | Acylation | Acetyl Chloride (CH₃COCl) | Ethyl 2-acetyl-4,5-dioxocyclopentanecarboxylate |
Elaboration at the Dioxo Functions
The two ketone groups at the C2 and C4 positions are hubs for a variety of chemical transformations.
Reduction: The carbonyls can be reduced to hydroxyl groups. Using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) can lead to the formation of mono- or di-hydroxy derivatives. The stereochemical outcome of these reductions can often be controlled, providing access to specific diastereomers. The stereospecific reduction of related keto-esters using microbial catalysts has been shown to produce chiral alcohols with high enantiomeric purity. nih.gov
Condensation Reactions: The 1,3-dione motif readily undergoes condensation with binucleophiles. For example, reaction with hydrazine (B178648) or substituted hydrazines yields pyrazole-fused heterocyclic systems. This is a standard and efficient method for constructing new ring systems attached to the cyclopentane core.
Enol Ether Formation: The ketone groups can be converted into enol ethers, which serve as protecting groups or as reactive intermediates for further transformations. For example, 3-isobutoxycyclopent-2-enone, an enol ether of cyclopentane-1,3-dione, has been used as a key building block for controlled alkylation reactions. nih.gov
Synthesis of Polycyclic Systems Incorporating the Cyclopentane-1,3-dione Core
The scaffold is an excellent starting point for building more complex polycyclic molecules, including both spirocyclic and fused-ring systems.
Spirocycles: The cyclopentane-1,3-dione moiety can participate in multi-component reactions to form spirocycles. For example, the reaction of cyclopentane-1,3-dione with isatin (B1672199) and an arylamine produces novel spiro[dihydropyridine-oxindoles] in a one-pot procedure. beilstein-journals.org Other methods have been developed for the synthesis of spiro[cyclopentane-1,3′-indolines]. acs.orgresearchgate.net These spirocyclic structures are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations. rsc.org
Fused Systems: Intramolecular reactions of substituted derivatives can lead to fused bicyclic or polycyclic products. For example, a derivative with a pendant chain containing an electrophilic center can undergo an intramolecular aldol (B89426) or Claisen condensation to form a new fused ring. The Conia-ene reaction, involving the cyclization of acetylenic 1,3-dicarbonyl compounds, provides a pathway to fused cyclopentane-containing systems. organic-chemistry.org
Development of Functionalized Building Blocks
Derivatives of Ethyl 2,4-dioxocyclopentanecarboxylate are valuable as functionalized building blocks for the synthesis of natural products and biologically active molecules. The inherent functionality of the scaffold allows for the strategic introduction of various substituents, which can then be elaborated into more complex targets.
For example, derivatives of the related cyclopentane-1,3-dione have been developed for specific applications in chemical biology and drug discovery. These include:
Probes for Sulfenic Acid Labeling: Thiol-containing tags can be added to 4-cyclopentene-1,3-dione (B1198131) via a Michael addition to create probes for selectively labeling proteins that have been post-translationally modified with a sulfenic acid group. nih.gov
Carboxylic Acid Isosteres: The cyclopentane-1,3-dione unit has pKa values similar to carboxylic acids and has been successfully used as a bioisostere for the carboxylic acid group in the design of potent thromboxane (B8750289) receptor antagonists. nih.gov This demonstrates its utility in modifying pharmacokinetic and pharmacodynamic properties in drug design.
Preparation of Chiral Derivatives
Introducing chirality into the scaffold is crucial for applications in medicinal chemistry and asymmetric synthesis. Several strategies can be employed to prepare enantiomerically enriched or pure derivatives.
Asymmetric Catalysis: Chiral catalysts can be used to control the stereochemical outcome of reactions on the scaffold. For instance, the asymmetric reduction of a related cyclopentenone using a catalyst like (R)-2-methyloxazaborolidine can produce chiral allylic alcohols in high enantiomeric excess. nih.gov Desymmetrization of prochiral 2,2-disubstituted cyclopentene-1,3-diones using chiral catalysts is a powerful method to access chiral building blocks. researchgate.net
Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule, typically at the ester position after hydrolysis and re-formation of an amide or ester bond. youtube.com This auxiliary then directs the stereochemistry of a subsequent reaction, such as an alkylation on the ring, after which the auxiliary can be cleaved to reveal the chiral product. youtube.comyoutube.com
Resolution: A racemic mixture of a derivative, such as the carboxylic acid obtained from hydrolysis (see 4.1), can be resolved into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral amine or alcohol, which can then be separated by crystallization, followed by regeneration of the enantiomerically pure acid.
| Strategy | Description | Example Application |
|---|---|---|
| Asymmetric Catalysis | A chiral catalyst (e.g., metal-ligand complex) creates a chiral environment, favoring the formation of one enantiomer over the other. | Enantioselective reduction of a ketone to a specific alcohol stereoisomer. nih.gov |
| Chiral Auxiliary | A covalently attached, enantiopure molecule directs the stereochemical course of a reaction on the substrate. | Directing the facial selectivity of an enolate alkylation. youtube.com |
| Classical Resolution | Separation of a racemic mixture by converting the enantiomers into diastereomers, which have different physical properties. | Separating racemic 2,4-dioxocyclopentanecarboxylic acid via diastereomeric salt formation. |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of organic molecules, offering unparalleled detail about the structure and chemical environment of individual atoms. emerypharma.com For Ethyl 2,4-dioxocyclopentanecarboxylate, which exists as a mixture of keto and enol tautomers, NMR is crucial for identifying and quantifying these forms.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular structure. The number of signals corresponds to the number of chemically non-equivalent nuclei, their chemical shifts indicate the electronic environment, signal integration (in ¹H NMR) reveals the relative number of protons, and splitting patterns (multiplicity) delineate neighboring spin-coupled nuclei. emerypharma.com
For this compound, the spectra are complicated by the presence of keto-enol tautomerism. The molecule can exist in a diketo form and several enol forms, each producing a distinct set of NMR signals.
¹H NMR Spectroscopy: The proton spectrum would be expected to show characteristic signals for the ethyl ester group—a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂). The protons on the cyclopentane (B165970) ring would appear in the 2.0-3.5 ppm region, with their exact shifts and multiplicities depending on the tautomeric form and stereochemistry. In the enol form, a downfield signal for the enolic hydroxyl proton (OH) would be visible, often as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 spectrum provides complementary information. Carbon atoms in different chemical environments yield distinct signals. docbrown.info The carbonyl carbons of the ester and ketone groups are particularly diagnostic, appearing significantly downfield (typically >160 ppm). docbrown.infochemicalbook.com The presence of tautomers would result in more than the eight signals expected for a single static structure. The ester carbonyl generally appears around 170 ppm, while ketone carbonyls are found further downfield, closer to 200 ppm. chemicalbook.comrsc.org In the enol form, the C=C double bond carbons would appear in the olefinic region (approx. 100-150 ppm).
Table 5.1-1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical functional group ranges. Actual values depend on solvent, concentration, and tautomeric equilibrium.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Ester CH₃ | ~1.3 (triplet) | ~14 | Typical ethyl group signal. rsc.org |
| Ester OCH₂ | ~4.2 (quartet) | ~61 | Typical ethyl ester signal. rsc.org |
| Ring CH/CH₂ | 2.0 - 3.5 (multiplets) | 25 - 50 | Complex region due to overlapping signals from different positions and tautomers. |
| Ester C=O | N/A | ~170 | Carbonyl carbon of the ester functional group. rsc.org |
| Ketone C=O | N/A | >195 | Carbonyl carbons of the cyclopentanone (B42830) ring. rsc.org |
| Enol C=C | 5.0 - 7.0 (for vinylic H) | 100 - 175 | Signals present only in the enol tautomer. The carbon attached to oxygen is more downfield. |
| Enol OH | 5.0 - 15.0 (broad singlet) | N/A | Chemical shift is highly variable and dependent on hydrogen bonding. |
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are required for unambiguous structural assignment, especially for complex molecules with overlapping signals. emerypharma.comslideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org Cross-peaks in a COSY spectrum connect signals from coupled protons, allowing for the tracing of proton-proton networks within the molecule, such as the ethyl group (CH₃ to OCH₂) and the protons around the cyclopentane ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons. researchgate.netmagritek.com Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon atom, providing a direct map of C-H one-bond connectivities. This is invaluable for assigning the crowded aliphatic regions of both the ¹H and ¹³C spectra. tamu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH). magritek.comyoutube.com This technique is essential for identifying quaternary (non-protonated) carbons, such as the carbonyls and often the C1 carbon of the ring, by observing their correlations to nearby protons. For instance, the protons of the OCH₂ group would show an HMBC correlation to the ester carbonyl carbon. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques which show through-bond connectivity, NOESY identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are bonded. youtube.com This provides critical information about the molecule's 3D structure and stereochemistry. youtube.com For this compound, NOESY can help determine the relative orientation of substituents on the cyclopentane ring.
This compound, being a β-dicarbonyl compound, readily undergoes keto-enol tautomerism. This is a chemical equilibrium between the diketo form and one or more enol forms. This exchange process can often be observed by NMR spectroscopy.
At slow exchange rates (e.g., at low temperatures), separate, sharp signals are observed for each tautomer. As the temperature increases, the rate of interconversion increases. When the exchange rate becomes comparable to the NMR timescale, the signals for the exchanging sites broaden. If the temperature is raised further to a point of fast exchange, the broadening resolves, and a single, sharp, averaged signal appears at a chemical shift that is the weighted average of the shifts in the individual tautomers. Dynamic NMR (DNMR) involves acquiring spectra at various temperatures to study this phenomenon, allowing for the determination of the kinetic and thermodynamic parameters of the tautomeric exchange.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly sensitive to the types of functional groups present.
IR spectroscopy is an excellent method for identifying carbonyl groups due to their strong, sharp absorption bands. spectroscopyonline.com The position of the C=O stretching vibration is highly sensitive to its electronic environment. libretexts.orgyoutube.com
Ester Carbonyl (C=O): Saturated esters typically show a strong C=O stretch around 1735-1750 cm⁻¹. libretexts.org
Ketone Carbonyl (C=O): Five-membered ring (cyclopentanone) ketones absorb at a higher frequency than open-chain or six-membered ring ketones, typically around 1740-1750 cm⁻¹.
Enol Forms: The presence of an enol tautomer introduces new characteristic bands. A broad O-H stretching band would appear in the 3500-2500 cm⁻¹ region due to hydrogen bonding. A C=C stretching vibration, often found around 1650-1600 cm⁻¹, would also be present. Conjugation in the enol form typically lowers the frequency of the carbonyl stretch to around 1650 cm⁻¹. youtube.com
Therefore, the IR spectrum of this compound is expected to be a composite, showing distinct, strong absorptions in the carbonyl region (1750-1650 cm⁻¹) representing the different carbonyl environments in the tautomeric mixture, along with the characteristic bands of the enol form.
Table 5.2-1: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Ester C=O | Stretch | 1735 - 1750 | Strong |
| Ketone C=O | Stretch | 1740 - 1750 | Strong |
| Conjugated C=O (Enol) | Stretch | ~1650 | Strong |
| C=C (Enol) | Stretch | 1600 - 1650 | Medium |
| O-H (Enol) | Stretch | 2500 - 3500 | Broad, Strong |
| C-O (Ester) | Stretch | 1000 - 1300 | Strong |
| C-H | Stretch | 2850 - 3000 | Medium |
Raman spectroscopy is a complementary technique to IR. While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. nih.gov Therefore, symmetric and non-polar bonds, which may be weak or silent in the IR spectrum, can produce strong signals in the Raman spectrum.
For this compound, Raman spectroscopy would be particularly useful for observing the C=C stretch of the enol form and the vibrations of the carbon skeleton of the cyclopentane ring. The carbonyl C=O stretch is also Raman active and typically appears in a similar region to the IR spectrum (around 1726 cm⁻¹ for similar ester compounds). nih.gov Analysis of the Raman spectrum in conjunction with the IR spectrum can provide a more complete picture of the vibrational modes and confirm structural features, especially regarding the symmetry of the different tautomeric forms.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone analytical technique for the characterization of "this compound". It provides critical information regarding the compound's molecular weight, elemental composition, and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental formula of "this compound". Unlike nominal mass spectrometry which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a single, unique elemental formula corresponding to the measured exact mass.
For "this compound", the molecular formula is C8H10O4. HRMS analysis would be used to verify this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. A very small mass difference between the observed and theoretical values provides high confidence in the assigned chemical formula, distinguishing it from other potential isobaric compounds.
| Parameter | Value |
|---|---|
| Molecular Formula | C8H10O4 |
| Nominal Mass | 170 g/mol |
| Theoretical Exact Mass | 170.05791 Da |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule. In an MS/MS experiment, the molecular ion of "this compound" (m/z 170.06) is selectively isolated and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure.
The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. cdnsciencepub.com For a cyclic β-dicarbonyl compound like "this compound", the primary fragmentation pathways would involve the ethyl ester group and the cyclopentanedione ring.
Key fragmentation mechanisms include:
Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl groups. A common fragmentation is the loss of the ethoxy group (-OC2H5) from the ester, leading to a characteristic acylium ion. Another alpha-cleavage can result in the loss of carbon monoxide (CO). nih.gov
McLafferty Rearrangement: While classic McLafferty rearrangements require a gamma-hydrogen, which is not available in the most stable tautomeric form of the ring itself, related rearrangement processes can occur, often leading to the loss of neutral molecules like ethylene (B1197577) (C2H4) from the ethyl group. youtube.com
| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Potential Fragment Structure |
|---|---|---|
| 142.06 | CO | [M - CO]+ |
| 125.03 | OC2H5 | [M - OC2H5]+ |
| 97.03 | CO + OC2H5 | [M - CO - OC2H5]+ |
| 85.03 | C3H5O2 | Acylium ion from ring fragmentation |
| 43.02 | - | [CH3CO]+ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of "this compound" can be grown, this technique can provide unambiguous proof of its molecular structure.
The analysis would yield crucial information, including:
Bond Lengths and Angles: Precise measurements for all covalent bonds and the angles between them, confirming the cyclopentane ring structure and the conformation of the ethyl ester group.
Tautomeric Form: It would definitively establish whether the molecule exists in the diketo form or one of its possible enol tautomers within the crystal lattice. This is particularly important for β-dicarbonyl systems, which are known to exhibit keto-enol tautomerism.
Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal, identifying any hydrogen bonding or other non-covalent interactions that stabilize the solid-state structure.
While the synthesis of related β-keto esters and their subsequent crystallization for X-ray diffraction studies is documented in the literature, a publicly available crystal structure for "this compound" was not identified in structural databases. nih.gov
| Structural Information Obtainable from X-ray Crystallography |
|---|
| Unambiguous confirmation of atomic connectivity. |
| Precise bond lengths (e.g., C=O, C-C, C-O). |
| Precise bond angles. |
| Determination of the preferred tautomer in the solid state. |
| Conformational details of the five-membered ring. |
| Characterization of intermolecular forces (e.g., hydrogen bonding). |
Advanced Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from starting materials, byproducts, or potential isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for determining the purity of non-volatile or thermally sensitive compounds like "this compound". A reversed-phase HPLC method is typically employed for this type of analysis. This method allows for the quantification of the main compound and the detection of impurities with high sensitivity.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (often with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance (e.g., at 254 nm or 280 nm) |
| Hypothetical Retention Time | ~4-8 minutes (dependent on exact conditions) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for analyzing volatile compounds and is often used to monitor the progress of the synthesis of "this compound". For analysis of the final product, it can identify and quantify volatile impurities that may not be detected by HPLC. The sample is vaporized and separated on a capillary column before entering the mass spectrometer, where fragmentation patterns are used for identification.
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 50-80°C, ramped to 280-300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
Chiral Analytical Methods for Enantiomeric Excess Determination
The enantiomers of a chiral compound exhibit identical physical and chemical properties in an achiral environment, making their separation a complex task. Chiral chromatography is the most prevalent and effective technique for this purpose, utilizing a chiral stationary phase (CSP) or a chiral mobile phase additive to create a diastereomeric interaction with the enantiomers, leading to differential retention and, thus, separation. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary chromatographic methods used for the enantiomeric resolution of compounds like this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile tool for the separation and quantification of enantiomers. The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and excellent chiral recognition capabilities. bujnochem.comeijppr.com For β-keto esters and related cyclic compounds, columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector have proven effective. bujnochem.com
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best balance between resolution and analysis time. nih.gov The interactions between the enantiomers and the CSP, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, are influenced by the mobile phase. eijppr.com
Table 1: Illustrative Chiral HPLC Method Parameters for a Generic Cyclic β-Keto Ester
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose-based) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
This table represents a hypothetical starting point for method development for this compound based on methods for similar compounds.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral gas chromatography offers high resolution and sensitivity. The use of capillary columns coated with chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, is common for the separation of enantiomers. The analyte may require derivatization to enhance its volatility and improve the chiral recognition by the stationary phase.
Other Chiral Analytical Techniques
Beyond conventional chromatography, other techniques can be employed for the determination of enantiomeric excess. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can be used. nih.gov While not a separative technique itself, it can be coupled with HPLC (HPLC-CD) to determine the elution order of enantiomers and provide information about their absolute configuration. ddtjournal.com
Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral solvating agents or chiral lanthanide shift reagents, can also be utilized to differentiate between enantiomers by inducing chemical shift differences in their respective spectra.
The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. youtube.com
Computational and Theoretical Studies of Ethyl 2,4 Dioxocyclopentanecarboxylate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecular landscape.
Tautomeric Forms and Relative Stabilities
Like many β-dicarbonyl compounds, Ethyl 2,4-dioxocyclopentanecarboxylate can exist in several tautomeric forms. The primary forms are the diketo and various enol forms. The relative stability of these tautomers is crucial as it dictates the compound's reactivity and spectroscopic properties.
Computational studies on similar β-diketones, such as acetylacetone, have shown that the enol form is often stabilized by an intramolecular hydrogen bond, making it more stable than the diketo form in the gas phase and in nonpolar solvents. The equilibrium between these forms can be influenced by the solvent environment.
A computational investigation of this compound would involve optimizing the geometry of each possible tautomer and calculating their relative energies. The results would likely be presented in a table similar to the hypothetical data below, which illustrates the expected trend based on studies of related compounds.
Table 1: Hypothetical Relative Stabilities of this compound Tautomers This table is illustrative and not based on published data for the title compound.
| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
|---|---|---|
| Diketo | 0.00 | 0.00 |
| Enol (1) | -2.50 | -1.20 |
Data is hypothetical and for illustrative purposes only.
Conformational Analysis and Energy Minima
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the orientation of the ethyl ester group relative to the cyclopentane (B165970) ring is a key conformational variable.
A computational conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface. This process identifies the low-energy conformers (energy minima) and the energy barriers between them. The most stable conformer, or the global minimum, represents the most likely structure of the molecule under given conditions.
Reaction Mechanism Elucidation using Computational Chemistry
Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. By modeling the reactants, products, and intermediate structures, it is possible to gain a deep understanding of the reaction mechanism.
Transition State Characterization
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Computationally, a transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.
Characterizing a transition state involves optimizing its geometry and confirming its nature through a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For a reaction involving this compound, such as an alkylation or a condensation, identifying the transition state structure would reveal the precise geometry of the atoms at the peak of the energy barrier.
Activation Energy Barriers
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Computationally, it is calculated as the difference in energy between the transition state and the reactants. A lower activation energy barrier corresponds to a faster reaction rate.
For a hypothetical reaction of this compound, computational methods could be used to calculate the activation energy, providing a quantitative measure of the reaction's feasibility. This information is critical for understanding and predicting chemical reactivity.
Table 2: Hypothetical Activation Energy Barriers for a Reaction of this compound This table is illustrative and not based on published data for the title compound.
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Step 1: Nucleophilic attack | 15.2 |
| Step 2: Proton transfer | 8.5 |
Data is hypothetical and for illustrative purposes only.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound.
Density Functional Theory (DFT) is widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to Ultraviolet-Visible (UV-Vis) absorption spectra.
For this compound, a computational study would involve calculating these spectroscopic properties for the most stable conformer. The predicted spectra could then be compared with experimentally obtained spectra to validate the computed structure and provide a detailed assignment of the spectral features. While specific computational predictions for the title compound are not available, the methodology is well-established for a wide range of organic molecules.
Molecular Dynamics Simulations for Dynamic Behavior
An MD simulation of this compound would typically involve placing the molecule in a simulated solvent box, often water or an organic solvent, and then calculating the forces between atoms over a series of small time steps. This allows for the generation of a trajectory that describes the motion of the atoms over time. From this trajectory, various properties can be analyzed, such as the flexibility of the ethyl ester side chain and the cyclopentanedione ring. The simulations could reveal preferred conformations of the molecule and the energy barriers between different conformational states.
For instance, the orientation of the ethyl group relative to the cyclopentane ring is likely to be highly flexible. MD simulations could quantify the rotational freedom around the C-C and C-O single bonds of the ester group. Furthermore, the cyclopentanedione ring itself is not perfectly planar and can exhibit puckering. MD simulations can map the potential energy surface associated with these ring conformations, identifying the most stable puckered forms and the transition pathways between them.
The interaction with solvent molecules is another critical aspect that can be studied. Simulations can show how solvent molecules arrange around the polar carbonyl groups and the ester moiety, providing a detailed picture of the solvation shell. This information is crucial for understanding the molecule's solubility and its behavior in different reaction media.
Table 1: Hypothetical Data from a Molecular Dynamics Simulation of this compound in Water
| Property | Simulated Value |
| Average Solvent Accessible Surface Area (SASA) | 250 Ų |
| Radius of Gyration | 3.5 Å |
| Number of Hydrogen Bonds with Water (per molecule) | 2.1 |
| Dihedral Angle Fluctuation (Ester Side Chain) | ± 60° |
Rational Design of New Derivatives and Reaction Pathways
The structural and electronic properties of this compound make it an attractive scaffold for the rational design of new derivatives with tailored properties for applications in areas such as medicinal chemistry and materials science. Computational chemistry plays a vital role in this design process by predicting how structural modifications will affect the molecule's behavior.
By using techniques like density functional theory (DFT), chemists can calculate the electronic structure of the molecule and its potential derivatives. This allows for the prediction of properties such as reactivity, stability, and spectroscopic signatures. For example, by adding different substituents to the cyclopentane ring, it is possible to modulate the acidity of the α-hydrogens, which in turn influences the molecule's reactivity in various chemical transformations. Computational models can predict these changes in acidity, guiding the selection of the most promising derivatives for synthesis.
Furthermore, computational methods can be employed to explore and design new reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction. This information is invaluable for understanding reaction mechanisms and for predicting the feasibility and selectivity of new synthetic routes. For instance, theoretical calculations could be used to investigate the mechanism of condensation reactions involving the active methylene (B1212753) group of the cyclopentanedione ring, helping to optimize reaction conditions and to design catalysts that favor the formation of a desired product.
The design of new derivatives can also be guided by molecular docking studies, particularly if the target is a biological molecule such as an enzyme. By computationally screening a virtual library of this compound derivatives against the binding site of a target protein, it is possible to identify candidates with high binding affinity and selectivity. This rational, computer-aided approach can significantly accelerate the discovery of new bioactive compounds.
Table 2: Computationally Predicted Properties of Hypothetical this compound Derivatives
| Derivative | Predicted Property | Application |
| 3-amino-ethyl 2,4-dioxocyclopentanecarboxylate | Increased basicity and hydrogen bonding potential | Pharmaceutical intermediate |
| 5-phenyl-ethyl 2,4-dioxocyclopentanecarboxylate | Enhanced π-stacking interactions | Organic electronics |
| 3-fluoro-ethyl 2,4-dioxocyclopentanecarboxylate | Altered electronic properties and metabolic stability | Agrochemicals |
Applications of Ethyl 2,4 Dioxocyclopentanecarboxylate in Complex Organic Synthesis
Building Block for Carbocyclic Ring Systems
The structural framework of ethyl 2,4-dioxocyclopentanecarboxylate makes it an ideal starting material for the synthesis of more complex carbocyclic systems. The presence of two ketones and an ester group on a five-membered ring provides multiple sites for chemical modification and annulation reactions.
A notable application is in the stereoselective synthesis of spiro compounds. Specifically, it serves as a key precursor for creating spiro[4.4]nonane derivatives. nih.gov These structures, which consist of two five-membered rings joined at a single carbon atom, are of interest in medicinal chemistry and materials science. The synthesis leverages the reactivity of the dicarbonyl system to build the second carbocyclic ring with high stereocontrol, leading to specific isomers of the final spiro compound. nih.gov
Intermediate in the Synthesis of Natural Product Scaffolds
The cyclopentane (B165970) ring is a core feature of numerous natural products. This compound provides a functionalized cyclopentyl core that can be elaborated into various natural product skeletons.
Prostaglandins (B1171923) are a class of lipid compounds with significant physiological activity, and their synthesis has been a major focus of organic chemistry. nih.gov The core of a prostaglandin (B15479496) is a substituted cyclopentane ring. youtube.com Synthetic strategies often rely on precursors that contain a five-membered ring with appropriate functional groups for introducing the two characteristic side chains.
While many syntheses of prostaglandins famously start from precursors like the Corey lactone, alternative routes utilize cyclopentane-1,3-dione derivatives. youtube.comrsc.orglibretexts.org this compound shares the key 1,3-dicarbonyl feature with these precursors. This functionality allows for selective alkylation reactions at the C-5 position (alpha to both carbonyls), which is a critical step for introducing one of the prostaglandin side chains. The existing ketone groups can then be chemically transformed (e.g., through reduction and protection) to install the necessary hydroxyl groups found on the cyclopentane ring of the final prostaglandin target. Although not as commonly cited as other precursors, its structure represents a viable starting point for synthetic routes toward prostaglandin analogues.
Polyporenic acid C is a complex lanostane-type triterpenoid, a class of natural products characterized by a multi-ring steroid-like core. nih.govmedchemexpress.com The total synthesis of such intricate molecules typically involves the assembly of large polycyclic systems through carefully planned reaction sequences. A review of available scientific literature does not indicate that a small, simple building block like this compound is a direct precursor in the synthesis of Polyporenic Acid C or its derivatives. The structural disparity between the simple cyclopentane starter and the complex polycyclic target suggests that they are not directly related in a synthetic pathway.
Precursor for Heterocyclic Chemistry
The reactivity of the dicarbonyl system in this compound is also harnessed for the construction of various heterocyclic structures, which are rings containing at least one atom other than carbon.
The compound is a valuable precursor for synthesizing substituted pyrrolidine (B122466) rings, particularly pyrrolidinediones. In multi-component reactions, this compound (or its close analogue ethyl 2,4-dioxovalerate) can react with an aldehyde and an amine in an acidic medium. youtube.com The reaction proceeds through the formation of an iminium species from the aldehyde and amine, which is then attacked by the enol form of the dicarbonyl compound. youtube.com This is followed by an intramolecular cyclization and condensation to yield highly substituted 3-hydroxy-3-pyrrolin-2-one structures. These intermediates can be further modified to create a library of diverse 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives. youtube.com
| Reaction Type | Reactants | Product Class |
| Multicomponent Reaction | Ethyl 2,4-dioxovalerate, Aromatic Aldehyde, Aniline | 4-Acetyl-3-hydroxy-3-pyrroline-2-ones |
| Further Reaction | 4-Acetyl-3-hydroxy-3-pyrroline-2-ones, Aliphatic Amines | 1,4,5-Trisubstituted Pyrrolidine-2,3-diones |
This interactive table summarizes the synthesis of pyrrolidine derivatives.
The synthesis of pyrrolo[2,3-b]quinoxaline and pyrrolo[1,2-a]quinoxaline (B1220188) scaffolds, which have applications in medicinal chemistry due to their biological activities, can be achieved from intermediates derived from dicarbonyl compounds. rsc.orgnih.govresearchgate.net Specifically, 3-hydroxy-3-pyrrolin-2-ones, which can be synthesized as described in section 7.3.1, serve as key precursors. These pyrrolinone derivatives undergo a condensation reaction with o-phenylenediamines in an acidic solvent. researchgate.net The reaction results in the formation of the fused pyrroloquinoxaline ring system. researchgate.net This represents an indirect but important application of the chemistry enabled by the dicarbonyl starting material.
| Precursor | Reagent | Resulting Heterocycle |
| 3-Hydroxy-3-pyrrolin-2-one derivative | o-Phenylenediamine | Pyrrolo[2,3-b]quinoxaline |
This interactive table outlines the pathway to pyrroloquinoxaline structures.
Conversely, a survey of established synthetic methods for the oxazoline (B21484) ring system does not show the use of this compound as a common precursor. nih.govnih.govwikipedia.org Typical syntheses involve the cyclization of β-hydroxy amides or reactions of aziridines, which are mechanistically distinct from the chemistry of the title compound. nih.govwikipedia.org
Role in Multi-Step Total Synthesis Endeavors
The inherent reactivity of this compound makes it a strategic starting material or key intermediate in the total synthesis of natural products and other complex target molecules. Its ability to participate in a variety of chemical transformations, including alkylations, reductions, and rearrangements, allows for the efficient construction of intricate carbocyclic and heterocyclic scaffolds.
One notable application is in the stereoselective synthesis of spirocyclic compounds. For instance, it has been employed as a pivotal precursor in the synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol. nih.gov This synthesis highlights the utility of the cyclopentanedione moiety in forming the spirocyclic core. The dicarbonyl functionality allows for sequential reactions to build the second ring system, and subsequent reductions of the keto groups furnish the desired diol.
Furthermore, this compound serves as a foundational building block in the synthesis of natural product analogs. A prominent example is its use in synthetic routes toward tanikolide, a δ-lactone-containing natural product with antifungal and cytotoxic properties. nih.gov In these synthetic endeavors, the cyclopentane ring of the starting material is strategically modified through a series of reactions, which can include alkylation to introduce a side chain and a Baeyer-Villiger oxidation to form the lactone ring. nih.gov
Table 1: Examples of this compound in Total Synthesis
| Target Molecule | Key Transformation(s) | Role of this compound |
| (±)-cis,cis-spiro[4.4]nonane-1,6-diol | Spirocyclization, Reduction | Precursor for the spiro[4.4]nonane core |
| Tanikolide Analogues | Alkylation, Baeyer-Villiger Oxidation | Building block for the lactone-containing core |
Development of Functional Materials Precursors
The unique chemical structure of this compound also lends itself to the synthesis of precursors for functional materials. The presence of multiple reactive functional groups allows for its incorporation into larger molecular systems, such as polymers and other advanced materials.
While direct polymerization of this compound is not common, it can be chemically modified to generate novel monomers suitable for polymerization. For example, the ester and ketone functionalities can be transformed into polymerizable groups, such as vinyl or acrylate (B77674) moieties. The resulting monomers, containing the rigid cyclopentane core, can then be used to synthesize polymers with tailored thermal and mechanical properties.
The dicarbonyl nature of the compound is also advantageous in the synthesis of precursors for agrochemicals. nih.gov The cyclopentanone (B42830) ring can be a key structural motif in certain classes of herbicides and pesticides. By using this compound as a starting material, chemists can efficiently construct complex molecules with potential biological activity. The reactivity of the keto and ester groups allows for the introduction of various substituents to optimize the efficacy and selectivity of the final agrochemical product.
Table 2: Potential Applications in Functional Material Precursor Synthesis
| Precursor Type | Synthetic Strategy | Potential Application |
| Custom Monomers | Functional group transformation to polymerizable units | Synthesis of specialty polymers with defined properties |
| Agrochemical Intermediates | Modification of the cyclopentane ring and functional groups | Development of novel herbicides and pesticides |
Ligand Synthesis in Coordination Chemistry
The oxygen-rich functional groups of this compound make it an attractive candidate for the synthesis of ligands for coordination chemistry. The two ketone groups and the ester functionality can act as donor sites for metal ions, allowing for the formation of stable metal complexes.
One common approach involves the synthesis of Schiff base ligands. Condensation of the ketone groups of this compound with primary amines can yield multidentate ligands. nanobioletters.comresearchgate.netijstm.comresearchgate.net The resulting Schiff base ligands, which contain both nitrogen and oxygen donor atoms, can then be used to chelate a variety of metal ions, forming coordination complexes with diverse geometries and electronic properties. These complexes can find applications in areas such as catalysis and materials science. For example, cobalt (II) Schiff's base complexes have been noted for their role in facilitating the oxidation of alcohols. nih.gov
Furthermore, the β-dicarbonyl moiety within the molecule can act as a bidentate chelating agent for metal ions, similar to the well-known acetylacetonate (B107027) (acac) ligand. nih.govchemijournal.com The deprotonated form of the enol tautomer can coordinate to a metal center, forming a stable six-membered chelate ring. The specific substituents on the cyclopentane ring can influence the steric and electronic properties of the resulting metal complex, allowing for the fine-tuning of its reactivity and physical properties.
Table 3: Ligand Synthesis from this compound
| Ligand Type | Synthetic Approach | Potential Metal Coordination |
| Schiff Base Ligands | Condensation with primary amines | Forms complexes with various transition metals |
| β-Keto-ester Ligands | Deprotonation of the enol form | Chelates metal ions to form stable complexes |
Future Research Directions and Emerging Trends
Catalyst Development for Sustainable Synthesis
The development of environmentally benign and efficient catalytic systems for the synthesis of ethyl 2,4-dioxocyclopentanecarboxylate is a primary focus of current research. Traditional methods often rely on stoichiometric bases, which can generate significant waste. Modern approaches are centered on catalytic alternatives that are both sustainable and highly selective.
Key areas of development include:
Heterogeneous Catalysts: Solid-supported catalysts are being investigated to simplify purification processes and enable catalyst recycling. This approach aims to reduce the environmental impact associated with homogeneous catalysts.
Enzymatic Catalysis: Biocatalysis, particularly the use of enzymes like lipases, presents a green alternative for the cyclization reactions that form the cyclopentanone (B42830) ring. For instance, preliminary studies have explored the use of Candida antarctica lipase (B570770) B (CAL-B) for the ester cyclization, offering a metal-free synthetic route.
Photocatalytic Methods: Light-mediated reactions are emerging as a low-energy alternative for key synthetic steps. Research into the UV-light-mediated decarboxylation of related diester derivatives shows promise for forming the core structure under mild conditions.
Flow Chemistry Applications
The transition from batch to continuous flow processing represents a significant trend in the synthesis of this compound. Flow chemistry offers numerous advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability.
| Parameter | Batch Process | Flow Process |
| Reaction Time | 8–10 hours | 2–3 hours |
| Yield | 99% | 95% |
| Byproduct Formation | 5–7% | <2% |
| Energy Consumption | High | Moderate |
Data adapted from a 2016 study, highlighting the efficiency gains of flow processes.
The adoption of flow reactors can lead to a significant reduction in reaction times and byproduct formation, contributing to a more efficient and sustainable manufacturing process.
Mechanistic Studies of Novel Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for developing novel synthetic transformations. The presence of two ketone groups and an ethyl ester substituent makes the molecule susceptible to a variety of chemical reactions.
Current research is focused on:
Oxidation and Reduction Reactions: Investigating the selective oxidation or reduction of the ketone functionalities to introduce new functional groups or create chiral centers is an active area of study. Reagents such as potassium permanganate (B83412) and sodium borohydride (B1222165) are commonly used for these transformations.
Nucleophilic Addition and Substitution: The reactivity of the carbonyl groups towards nucleophiles is being explored to synthesize a diverse range of derivatives. The ester group can also undergo substitution, further expanding its synthetic utility.
Stereoselective Synthesis: The compound is a key intermediate in the stereoselective synthesis of complex molecules, such as spiro[4.4]nonane derivatives.
Chemoenzymatic Synthesis Using Dioxo Esters
The integration of enzymatic and chemical synthetic steps, known as chemoenzymatic synthesis, is a promising strategy for the efficient and selective production of complex molecules from this compound. This approach combines the high selectivity of enzymes with the versatility of traditional chemical reactions.
Future research in this area will likely focus on:
Enzyme Screening and Engineering: Identifying and engineering enzymes with improved stability and activity for reactions involving dioxo esters.
Tandem Catalytic Systems: Developing one-pot reactions where enzymatic and chemical catalysts work in concert to streamline synthetic pathways.
Expanding the Scope of Derivatization for Advanced Materials
The unique chemical structure of this compound makes it an attractive building block for the synthesis of advanced materials. Its ability to undergo various chemical modifications allows for the tuning of material properties.
Potential applications in materials science include:
Polymer Synthesis: The dicarbonyl functionality can be utilized in polymerization reactions to create novel polymers with tailored thermal and mechanical properties.
Functional Dyes and Pigments: Derivatization of the cyclopentanone ring could lead to the development of new chromophores for applications in dyes, sensors, and organic electronics.
Integration with Machine Learning for Reaction Prediction and Optimization
The application of machine learning and artificial intelligence is set to revolutionize the field of chemical synthesis. By analyzing large datasets of chemical reactions, machine learning algorithms can predict the outcomes of new reactions and optimize reaction conditions.
In the context of this compound, machine learning could be used to:
Predict Reaction Yields: Develop models that can accurately predict the yield of a reaction based on the starting materials, catalysts, and reaction conditions.
Discover Novel Reaction Pathways: Identify new and potentially more efficient synthetic routes to desired products.
Optimize Reaction Conditions: Systematically explore the reaction parameter space to find the optimal conditions for a given transformation, leading to higher yields and reduced waste.
Q & A
Q. What are the recommended synthetic routes for Ethyl 2,4-dioxocyclopentanecarboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via Claisen condensation or cyclization of ethyl acetoacetate derivatives. Optimization requires controlled temperature (e.g., 80–100°C), anhydrous conditions, and catalysts like piperidine or sodium ethoxide. Monitor reaction progress via TLC or GC-MS. Purification via fractional distillation or recrystallization (e.g., using ethanol/water mixtures) improves purity. Yield optimization may involve Design of Experiments (DOE) to test variables like solvent polarity and stoichiometry .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation. Work in a fume hood to prevent inhalation of vapors. Store in airtight containers away from oxidizers and heat sources. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Refer to SDS guidelines for emergency protocols .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (δ ~1.3 ppm for ethyl CH, δ ~4.2 ppm for ester CH), C NMR (δ ~170 ppm for carbonyl carbons).
- IR : Strong absorption bands at ~1740 cm (ester C=O) and ~1650 cm (cyclic diketone C=O).
- MS : Molecular ion peak at m/z corresponding to CHO (calc. 170.06). Validate with high-resolution MS (HRMS) for exact mass confirmation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge distribution, and tautomeric equilibria. Analyze nucleophilic attack sites on the diketone moiety using Fukui indices. Compare computational results with experimental C NMR shifts to validate electron density profiles .
Q. What strategies resolve contradictions in kinetic data during cyclization reactions involving this compound?
- Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., keto-enol tautomerism). Use kinetic isotope effects (KIEs) or isotopic labeling (e.g., O) to trace intermediates. Pair stopped-flow UV-Vis spectroscopy with Arrhenius analysis to distinguish rate-determining steps. Statistical tools (e.g., ANOVA) assess reproducibility across trials .
Q. How does steric and electronic modulation of the cyclopentane ring impact its reactivity in multicomponent reactions?
- Methodological Answer : Introduce substituents (e.g., methyl, fluorine) at non-reactive positions to study steric effects. Hammett plots correlate electronic effects of substituents with reaction rates. X-ray crystallography or DFT-optimized structures reveal conformational strain. Compare yields and byproduct profiles under identical conditions .
Q. What protocols ensure stability of this compound in long-term storage for reproducibility?
- Methodological Answer : Store under nitrogen atmosphere at –20°C in amber glass vials to prevent photodegradation. Periodically test purity via HPLC (C18 column, acetonitrile/water mobile phase). Add stabilizers like BHT (0.01% w/w) to inhibit radical-mediated decomposition. Document lot-specific degradation trends using accelerated stability studies (40°C/75% RH for 6 months) .
Data Presentation and Analysis Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
